Pyrrolidine, 1-methyl-, 1-oxide
CAS No.: 7529-17-1
Cat. No.: VC17080222
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7529-17-1 |
|---|---|
| Molecular Formula | C5H11NO |
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | 1-methyl-1-oxidopyrrolidin-1-ium |
| Standard InChI | InChI=1S/C5H11NO/c1-6(7)4-2-3-5-6/h2-5H2,1H3 |
| Standard InChI Key | YIZTVEDOQDZLOH-UHFFFAOYSA-N |
| Canonical SMILES | C[N+]1(CCCC1)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
Pyrrolidine, 1-methyl-, 1-oxide is systematically named 1-methyl-1-oxidopyrrolidin-1-ium under IUPAC nomenclature . Its molecular structure consists of a pyrrolidine ring (a five-membered saturated heterocycle with four CH₂ groups and one NH group) modified by a methyl substituent at the nitrogen atom and an oxygen atom forming an N-oxide bond. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 7529-17-1 |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| SMILES Notation | C[N+]1(CCCC1)[O-] |
| InChI Key | YIZTVEDOQDZLOH-UHFFFAOYSA-N |
Structural Analysis
The compound’s planar pyrrolidine ring adopts an envelope conformation, with the methyl and oxide groups introducing steric and electronic perturbations. X-ray crystallography and computational studies reveal that the N-oxide group increases the ring’s polarity, enhancing solubility in polar solvents like water and ethanol . The 3D structure (Figure 1) highlights the spatial arrangement of the methyl and oxide groups, which influence reactivity in cycloaddition and oxidation reactions .
Synthesis and Production
Industrial and Laboratory Synthesis
The most common synthesis route involves the oxidation of 1-methylpyrrolidine using peroxides or peracids. For example, treatment with hydrogen peroxide (H₂O₂) in acetic acid yields the N-oxide derivative with high efficiency . Alternative methods include:
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Pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide: This method produces 1-hydroxy-3,3-dimethylpyrrolidine, which undergoes dehydrogenation to form pyrroline N-oxide derivatives .
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Catalytic Oxidation: Transition metal catalysts (e.g., MnO₂) facilitate selective oxidation of tertiary amines to N-oxides under mild conditions .
Reaction Mechanisms
The oxidation of 1-methylpyrrolidine proceeds via a two-electron transfer mechanism, where the lone pair on the nitrogen atom interacts with the oxidizing agent to form the N-O bond. Density functional theory (DFT) calculations suggest that the reaction is exothermic (−58 kJ/mol) and proceeds with minimal side products .
Physicochemical Properties
Physical State and Solubility
Pyrrolidine, 1-methyl-, 1-oxide is a hygroscopic solid at room temperature, with a melting point range of 112–115°C . It exhibits high solubility in water (>500 g/L at 25°C) and polar organic solvents (e.g., methanol, dimethyl sulfoxide) . The compound’s log P (octanol-water partition coefficient) of −0.87 indicates strong hydrophilic character, making it suitable for aqueous-phase reactions .
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy: Strong absorption bands at 1,250 cm⁻¹ (N-O stretch) and 1,020 cm⁻¹ (C-N stretch) .
Applications in Organic Synthesis
Cycloaddition Reactions
Pyrrolidine N-oxides serve as nitrone precursors in 1,3-dipolar cycloadditions. For instance, reactions with styrene yield isoxazolidine derivatives, which are intermediates in alkaloid synthesis . The stereochemistry of adducts (e.g., endo vs. exo) is influenced by the N-oxide’s electronic effects, as confirmed by NMR analysis .
Catalysis and Ligand Design
The N-oxide group acts as a weak Lewis base, enabling coordination to transition metals like palladium and copper. This property is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance catalytic activity and selectivity .
Recent Research Advancements
Green Chemistry Applications
A 2024 study demonstrated the use of Pyrrolidine, 1-methyl-, 1-oxide as a biodegradable catalyst in the synthesis of polyesters, reducing reliance on toxic metal catalysts .
Pharmaceutical Relevance
The compound’s nitrone derivatives show promise as radical scavengers in neurodegenerative disease models. In vitro studies indicate 70% inhibition of lipid peroxidation at 10 µM concentrations .
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